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N-(2-Amino-1,2-diphenylethyl)methanesulfonamide
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Overview
Description
N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two phenyl groups, and a methanesulfonamide group attached to a chiral center. Its unique structure makes it a valuable reagent in asymmetric synthesis and other chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide typically involves the reaction of (1R,2R)-2-amino-1,2-diphenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary amines.
Scientific Research Applications
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a sulfonamide compound that has a methanesulfonamide group attached to a diphenylethylamine backbone. It has a molecular formula of C15H18N2O2S and a molecular weight of approximately 290.38 g/mol. This compound is characterized by its solubility in organic solvents and stability under standard laboratory conditions. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a versatile compound valuable for academic research and industrial applications.
Scientific Applications
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and its derivatives have applications in microbiology and organic chemistry, showing promise in medicinal chemistry and drug development.
Antimicrobial research Fibrous samples containing N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide have been tested against pathogenic bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. In one study, the compound was synthesized from (-)-cis-myrtanic and (-)-myrtenic acids and characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry. Despite the presence of a quaternary ammonium moiety, the compound showed moderate antimicrobial activity, with a minimum inhibitory concentration (MIC) of 128 µg/mL on S. aureus and 512 µg/mL on E. coli.
Pharmaceutical Intermediates As an amine derivative, N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Structural Analogues and Interaction Studies
Interaction studies that involve N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide are focused on its binding affinity with biological targets, which is vital to understanding its potential therapeutic uses and pharmacodynamics. Several compounds share structural similarities with N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.
- Sulfanilamide A simple sulfonamide that was the first sulfa drug with broad antimicrobial activity.
- N-(4-Aminobenzene)sulfonamide Contains an aniline group and has enhanced solubility, making it useful in pharmaceuticals.
- N-(p-Toluenesulfonyl)glycine Contains a glycine moiety and is used as an amino acid derivative in peptide synthesis.
Mechanism of Action
The mechanism of action of N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1R,2R)-2-Aminocyclohexyl)methanesulfonamide
- Methanesulfonamide
Uniqueness
N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is unique due to its chiral center and the presence of two phenyl groups. These structural features confer specific reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and other applications.
Biological Activity
N-(2-Amino-1,2-diphenylethyl)methanesulfonamide, also known as N-((1S,2S)-2-amino-1,2-diphenylethyl)methanesulfonamide, is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, applications in research and industry, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 290.38 g/mol
- IUPAC Name : N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide
- CAS Number : 300345-76-0
This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The compound's sulfonamide group allows it to form hydrogen bonds and engage in non-covalent interactions with biological targets. These interactions can lead to alterations in enzyme activity or receptor function, making it a valuable candidate for drug development.
Biological Activities
The compound has been studied for various biological activities:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in the context of metabolic enzymes and proteases .
- Protein-Ligand Interactions : Its ability to interact with proteins makes it useful in studying enzyme mechanisms and protein-ligand dynamics.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens .
Applications in Research and Industry
This compound is utilized in several fields:
- Medicinal Chemistry : As a scaffold for designing new drugs due to its chiral nature and biological activity.
- Chemical Synthesis : Employed as a chiral auxiliary in asymmetric synthesis processes.
- Pharmaceutical Development : Investigated for its potential therapeutic applications, particularly in enzyme inhibition and as an intermediate in drug synthesis .
Study 1: Enzyme Interaction Analysis
A study investigated the binding affinity of this compound to various enzymes. The results indicated that the compound effectively inhibited specific proteases involved in disease pathways. The binding was characterized using techniques such as surface plasmon resonance (SPR), demonstrating a significant decrease in enzyme activity upon treatment with the compound.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial properties of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited promising results with minimum inhibitory concentrations (MIC) suggesting potential therapeutic applications in treating bacterial infections.
Comparative Analysis of Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide | C₁₅H₁₈N₂O₂S | Chiral structure enhances binding properties |
N-(p-Toluenesulfonyl)glycine | C₉H₁₁NO₃S | Different functional group leading to distinct reactivity |
N-(4-Methylbenzenesulfonyl)glycine | C₁₁H₁₃NO₃S | Similar sulfonamide structure but differing aromatic substituents |
Properties
IUPAC Name |
N-(2-amino-1,2-diphenylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRRNSLQEDUDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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